molecular formula C25H24N6O2S3 B2666841 N-{[4-methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide CAS No. 362509-16-8

N-{[4-methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2666841
CAS No.: 362509-16-8
M. Wt: 536.69
InChI Key: VMCBVRRMGDFBDS-UHFFFAOYSA-N
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Description

N-{[4-methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide (hereafter referred to as the target compound) is a structurally complex heterocyclic molecule featuring a thiophene-2-carboxamide core, a 4H-1,2,4-triazole ring, and a 4,5-dihydro-1H-pyrazole moiety. This article provides a detailed comparison of this compound with structurally analogous derivatives, emphasizing synthesis, structural motifs, electronic characteristics, and biological relevance.

Properties

IUPAC Name

N-[[4-methyl-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2S3/c1-16-7-9-17(10-8-16)19-13-18(20-5-3-11-34-20)29-31(19)23(32)15-36-25-28-27-22(30(25)2)14-26-24(33)21-6-4-12-35-21/h3-12,19H,13-15H2,1-2H3,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMCBVRRMGDFBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C)CNC(=O)C4=CC=CS4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[4-methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide (CAS Number: 362507-47-9) is a complex organic compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C30H26N6O2S3, with a molecular weight of approximately 598.76 g/mol. Its structure features multiple heterocycles, including thiophene and triazole rings, which are known for their significant biological activity.

PropertyValue
Molecular FormulaC30H26N6O2S3
Molecular Weight598.76 g/mol
CAS Number362507-47-9
SMILESCc1ccc(cc1)C1CC(=NN1C(=O)CSc1nnc(n1c1ccccc1)CNC(=O)c1cccs1)c1cccs1

Antioxidant Activity

Research has shown that derivatives of thiophene compounds exhibit notable antioxidant properties. For instance, studies employing the ABTS method revealed that certain derivatives demonstrated significant inhibition of oxidative stress markers, with some compounds achieving inhibition rates comparable to ascorbic acid .

Antibacterial Activity

This compound has been tested against various bacterial strains. In vitro studies indicated strong antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound exhibited higher activity indices compared to standard antibiotics like ampicillin .

Anticancer Activity

Preliminary studies suggest potential anticancer properties associated with this compound. Research involving molecular docking techniques indicated favorable interactions with cancer-related protein targets, suggesting that the compound could inhibit tumor growth through specific mechanisms .

Case Studies and Research Findings

Several studies have explored the biological activities of similar thiophene-based compounds:

  • Antioxidant and Antibacterial Studies : A study evaluated the antioxidant and antibacterial activities of related thiophene derivatives. The findings highlighted significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with certain compounds achieving MIC values lower than those of traditional antibiotics .
  • Molecular Docking Studies : Molecular docking analyses have been utilized to predict binding affinities and interactions of the compound with various proteins. For example, binding studies revealed that derivatives showed promising docking scores with proteins associated with bacterial resistance mechanisms .
  • Synthesis and Characterization : The synthesis of this compound involved multi-step reactions followed by characterization using techniques like NMR and mass spectrometry. The synthesis pathway has implications for developing other biologically active compounds .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to N-{[4-methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide exhibit various biological activities:

  • Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell growth through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Effects : The compound may stabilize cell membranes and inhibit inflammatory mediators, contributing to its potential use in treating inflammatory diseases .
  • Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial and fungal strains, suggesting potential applications in antibiotics .

Synthesis Pathways

The synthesis of this compound typically involves advanced organic chemistry techniques, including multi-step reactions that utilize various reagents and catalysts. Key steps may include:

  • Formation of the pyrazole ring.
  • Introduction of the thiophene and triazole moieties.
  • Final coupling reactions to yield the target compound.

Case Studies and Research Findings

Several studies have explored the applications of compounds with similar structures:

Study Focus Findings Reference
Anticancer ActivityDemonstrated significant inhibition of cancer cell lines through MTT assays.
Anti-inflammatory EffectsCompounds showed membrane stabilization in human red blood cells at varying concentrations.
Antimicrobial EfficacyExhibited activity against both Gram-positive and Gram-negative bacteria.

Potential Applications

Given its diverse biological activities, N-{[4-methyl-5-({2-[5-(4-methylphenyl)-3-(thiophen-2-y)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide has potential applications in:

  • Pharmaceutical Development : As a lead compound for new anti-cancer or anti-inflammatory drugs.
  • Agricultural Chemistry : Potential use as a fungicide or pesticide due to its antimicrobial properties.
  • Material Science : Exploration of its nonlinear optical properties for applications in photonic devices.

Comparison with Similar Compounds

Structural Analogues

The target compound shares key structural features with several thiophene- and triazole-containing derivatives documented in recent literature:

Compound ID Core Structure Substituents/Modifications Key References
Target Compound Thiophene-2-carboxamide + triazole + dihydropyrazole 4-methylphenyl, thiophen-2-yl, methylsulfanyl, oxoethyl linker
Compound 4 () Thiophene-2-carboxamide + pyrazole Phenyl, aminocarbonyl, methyl ester
Compound 3 () Thiophene-3-carboxylic acid + imidazole Bromoacetyl, aminobenzimidazole, phenylamino
Nitrothiophenes () Nitrothiophene-carboxamide + thiazole Nitro group, trifluoromethylphenyl, difluorophenyl
Compound 4 () Pyrimidine + thiazole Morpholinosulfonyl, methylamino

Key Observations :

  • Triazole vs.
  • Linker Flexibility : The oxoethyl-sulfanyl bridge in the target compound introduces conformational flexibility absent in rigid analogs like Compound 3 () .
Electronic and Physicochemical Properties

The electronic environment of the target compound can be compared to analogues using quantum mechanical descriptors () and structural data ():

  • Hydrogen-Bonding Capacity : The triazole and pyrazole rings in the target compound provide multiple hydrogen-bonding sites, akin to Compound 4 () but with greater diversity than nitrothiophenes .
  • Lipophilicity : LogP values for the target compound are predicted to be higher than nitro-substituted derivatives () due to methyl and aryl groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing derivatives of this compound?

  • Methodological Answer : Derivatives are typically synthesized via multi-step reactions involving:

  • Cyclocondensation : Reacting thiophene-2-carboxamide precursors with substituted pyrazoles or triazoles in ethanol under reflux .
  • Thiolation : Introducing sulfanyl groups using reagents like phenylisothiocyanate, followed by crystallization (e.g., DMF or ethanol/water mixtures) to isolate products .
  • Characterization : Yields range from 64%–76%, with purity confirmed via melting points (e.g., 114–278°C), IR (C=O, C=N, and C-S-C stretches), and 1H-/13C-NMR^1 \text{H-/}^{13}\text{C-NMR} .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer :

  • IR Spectroscopy : Identifies key functional groups (e.g., NH at ~3200 cm1^{-1}, C=O at ~1680 cm1^{-1}) .
  • NMR : 1H-NMR^1 \text{H-NMR} resolves methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.9 ppm), while 13C-NMR^{13}\text{C-NMR} confirms carbonyl carbons (δ 165–175 ppm) .
  • Mass Spectrometry : Fragmentation patterns (e.g., M+^+ peaks) validate molecular weights .

Advanced Research Questions

Q. How can computational methods like DFT improve understanding of electronic properties?

  • Methodological Answer :

  • DFT Calculations : Predict molecular stability, tautomeric equilibria (e.g., thione-thiol forms), and frontier molecular orbitals (HOMO-LUMO gaps) .
  • NMR Chemical Shift Correlation : Experimental 1H-NMR^1 \text{H-NMR} data can be validated against DFT-predicted shifts, resolving ambiguities in tautomer dominance .
  • Example : For 4-(p-tolyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thione, DFT simulations matched experimental IR and NMR data, confirming the thione form’s stability .

Q. How can conflicting biological activity data across analogs be resolved?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., 4-methylphenyl vs. 4-methoxyphenyl) on bioactivity. For instance, Mannich base derivatives show enhanced antifungal activity when electron-withdrawing groups are present .
  • In Vitro vs. In Vivo Testing : Discrepancies may arise from metabolic stability differences. Use HPLC-DAD to quantify active ingredient retention in biological matrices .
  • Dose-Response Curves : Establish EC50_{50} values to differentiate potency variations (e.g., triazole-thiones vs. pyrazolyl analogs) .

Q. What strategies optimize reaction yields for sulfanyl-substituted analogs?

  • Methodological Answer :

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, increasing yields by 10–15% compared to ethanol .
  • Catalyst Screening : Triethylamine or NaOAc accelerates thiolation steps, reducing reaction times from 20 hours to 7 hours .
  • Temperature Control : Reflux at 80–90°C minimizes side products (e.g., over-oxidized sulfones) .

Q. How can metabolic stability of derivatives be enhanced without compromising activity?

  • Methodological Answer :

  • Substituent Engineering : Introduce electron-donating groups (e.g., methoxy) to shield labile thiophene rings from oxidative metabolism .
  • Prodrug Design : Mask polar groups (e.g., carboxamide) as esters or morpholinyl derivatives to improve bioavailability .
  • In Silico ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., sulfanyl groups) for targeted modification .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for triazole derivatives?

  • Methodological Answer :

  • Purity Assessment : Use HPLC (C18 columns, acetonitrile/water gradients) to detect impurities affecting melting ranges .
  • Crystallization Solvents : Melting points vary with solvent polarity (e.g., DMF yields higher-melting crystals vs. ethanol) .
  • Polymorphism Screening : Perform X-ray diffraction to identify crystalline forms, as polymorphs can exhibit distinct thermal properties .

Methodological Resources

  • Synthetic Protocols : Detailed in .
  • Spectroscopic Workflows : Outlined in .
  • Computational Tools : Referenced in .
  • Biological Evaluation : Described in .

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